

Application Note: Catalytic Dehydrogenative Coupling of Mesitylsilane

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Compound of Interest

Compound Name: Silane, (2,4,6-trimethylphenyl)-

CAS No.: 120578-34-9

Cat. No.: B3046170

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Executive Summary

Mesitylsilane (

) is a primary silane characterized by significant steric hindrance around the silicon center. Unlike unhindered silanes (e.g.,

) that readily polymerize to polysilanes,

typically undergoes dehydrogenative dimerization to form 1,2-dimesityldisilane or cross-dehydrogenative coupling (CDC) with nucleophiles.

This guide details two high-fidelity protocols:

- Rh-Catalyzed Homocoupling: Selective synthesis of 1,2-dimesityldisilane ().
- Ir-Catalyzed Cross-Coupling: Synthesis of hindered silazanes () for pharmaceutical applications.

Mechanistic Principles

The Steric Governor

The "Mesityl Effect" dictates the reaction pathway. The ortho-methyl groups block the continuous chain growth required for polymerization (

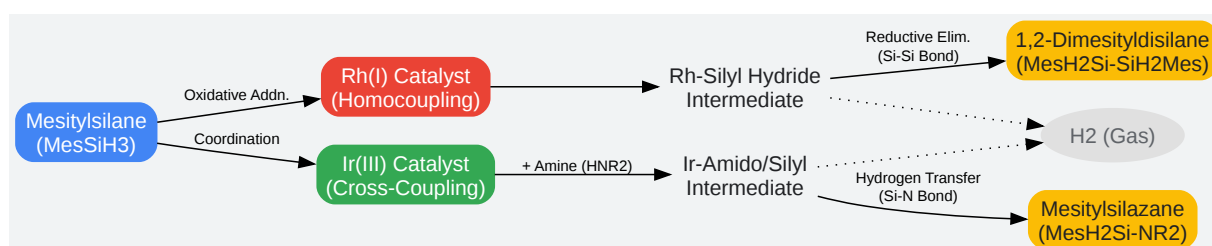
-type chain extension is disfavored). Consequently, the reaction is kinetically trapped at the dimer stage or requires highly open catalytic centers for cross-coupling.

Catalyst Selection Logic

- Rhodium (I) Complexes (e.g., Wilkinson's Catalyst): Preferred for homocoupling. The mechanism involves oxidative addition of the Si-H bond, followed by silylene-like intermediate stabilization or -bond metathesis, releasing .
- Iridium (III) Pincer Complexes: Preferred for cross-coupling (CDC) with amines. The pincer ligand enforces a specific geometry that allows the bulky silane and amine to approach the metal center, facilitating N-H/Si-H activation without overcrowding.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for Mesitylsilane activation based on catalyst choice.



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Figure 1: Divergent catalytic pathways for Mesitylsilane activation. Rhodium favors Si-Si dimerization, while Iridium promotes Si-N cross-coupling.

Experimental Protocols

Protocol A: Homocoupling to 1,2-Dimesityldisilane

Objective: Synthesize the stable dimer

using Wilkinson's Catalyst. This compound is a precursor for delivering "Mesitylsilylene" (:SiMesH).

Reagents:

- Mesitylsilane (): 1.0 mmol (150 mg)
- Catalyst:
(Wilkinson's Catalyst): 1.0 mol% (9.2 mg)
- Solvent: Benzene-
or Toluene (dry, degassed): 1.0 mL
- Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Workflow:

- Glovebox Setup: In an inert atmosphere glovebox, weigh into a J-Young NMR tube or a Schlenk flask.
- Solvation: Add dry Benzene- (0.5 mL) to dissolve the catalyst. The solution should appear deep red.
- Substrate Addition: Slowly add (1.0 mmol) dissolved in the remaining solvent.

- Observation: Gas evolution () will begin immediately.
- Reaction: Seal the vessel and heat to 60°C in an oil bath.
- Monitoring: Monitor reaction progress via NMR. Look for the disappearance of the triplet (ppm) and the appearance of the multiplet for the disilane (ppm).
- Completion: Reaction is typically complete within 12–24 hours.
- Workup: Remove solvent in vacuo. The product can be purified by recrystallization from pentane at -30°C.

Data Interpretation:

Component	¹ H NMR Signal (C6D6)	Multiplicity	Integral
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| Monomer () |
 3.92 ppm | Triplet (Hz) | 3H | | Dimer () |
 4.35 ppm | Multiplet (Higher order) | 4H | | Byproduct () |

4.47 ppm | Singlet | - |

Protocol B: Cross-Dehydrogenative Coupling (CDC) with Amines

Objective: Synthesize N-Mesitylsilyl-morpholine (Model Silazane). This reaction is valuable for installing bulky silyl protecting groups on amines.

Reagents:

- Mesitylsilane (): 1.2 mmol (Excess ensures mono-substitution)
- Morpholine: 1.0 mmol
- Catalyst:
or commercially available Ir-pincer complex: 2.0 mol%
- Solvent: THF (dry): 2.0 mL

Workflow:

- Catalyst Activation: In a Schlenk tube, dissolve the Ir-catalyst in THF. If using a precatalyst like , adding a weak base (e.g., , 5 mol%) may accelerate activation.
- Addition: Add Morpholine first, followed by Mesitylsilane.
 - Note: Adding the silane last prevents rapid homocoupling side reactions.
- Conditions: Stir at Room Temperature (25°C). The reaction is often exothermic.
 - Visual Check: Vigorous bubbling () indicates active coupling.

- Timecourse: 1–4 hours.
- Purification: Filter through a short pad of Celite to remove iridium black (if formed). Evaporate volatiles.^[1] The bulky product is often a viscous oil or low-melting solid.

Troubleshooting & Optimization

Solvent Effects

- Non-polar (Benzene/Toluene): Best for Homocoupling. Promotes aggregation of the catalyst and substrate.
- Polar (THF): Best for Cross-Coupling. Solubilizes the amine and stabilizes the polar transition states in the CDC mechanism.

Handling "Dead" Reactions

If

evolution stops prematurely:

- H₂ Saturation: The headspace may be saturated with H₂, inhibiting the reversible reductive elimination step. Action: Freeze-pump-thaw the solution to remove dissolved H₂.
- Ligand Inhibition: In amine coupling, the amine substrate can bind too strongly to the metal center (poisoning). Action: Increase temperature to 60°C to promote ligand dissociation or use a bulkier catalyst (e.g., Iridium-Pincer).

Safety: Silane Pyrophoricity

While

is less pyrophoric than

due to the bulky aryl group, it generates highly flammable

gas.

- Ventilation: Always perform reactions in a fume hood or glovebox.
- Quenching: Quench residual silane with isopropanol/KOH carefully.

References

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